

# FTIR Characterization of Cathode Electrolyte Interphase (CEI) with DTD: A Comparative Technical Guide

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## Compound of Interest

Compound Name:	4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
CAS No.:	4440-89-5
Cat. No.:	B123261

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## Executive Summary

The stability of the Cathode Electrolyte Interphase (CEI) is the rate-determining factor for the cycle life of high-voltage Lithium-Ion Batteries (LIBs). 1,3,2-Dioxathiolane-2,2-dioxide (DTD), also known as Ethylene Sulfate, has emerged as a critical additive for stabilizing Ni-rich cathodes (NCM, NCA). Unlike standard carbonate-based passivation, DTD facilitates the formation of a thin, inorganic-rich sulfate layer that suppresses continuous solvent decomposition.

This guide provides a rigorous, data-backed methodology for characterizing DTD-derived CEI using Fourier Transform Infrared Spectroscopy (FTIR). It compares DTD performance against baseline electrolytes and alternative sulfur additives (e.g., 1,3-Propane Sultone), offering a self-validating protocol for confirming CEI quality.

## Part 1: The Chemical Context & Mechanism

To interpret FTIR spectra accurately, one must understand the chemical fate of DTD. Unlike reductive additives (like VC) that primarily target the anode, DTD is active at both electrodes. On the cathode, it undergoes oxidative decomposition at high potentials ( $>4.0V$  vs.  $Li/Li^+$ ), triggering a ring-opening reaction.

## Mechanism of Action

The oxidation of DTD leads to the formation of poly(ethylene sulfate) and lithium sulfate species. This creates a robust, inorganic-rich passivation layer that is less permeable to solvent molecules than the organic alkyl carbonates formed by standard electrolytes.



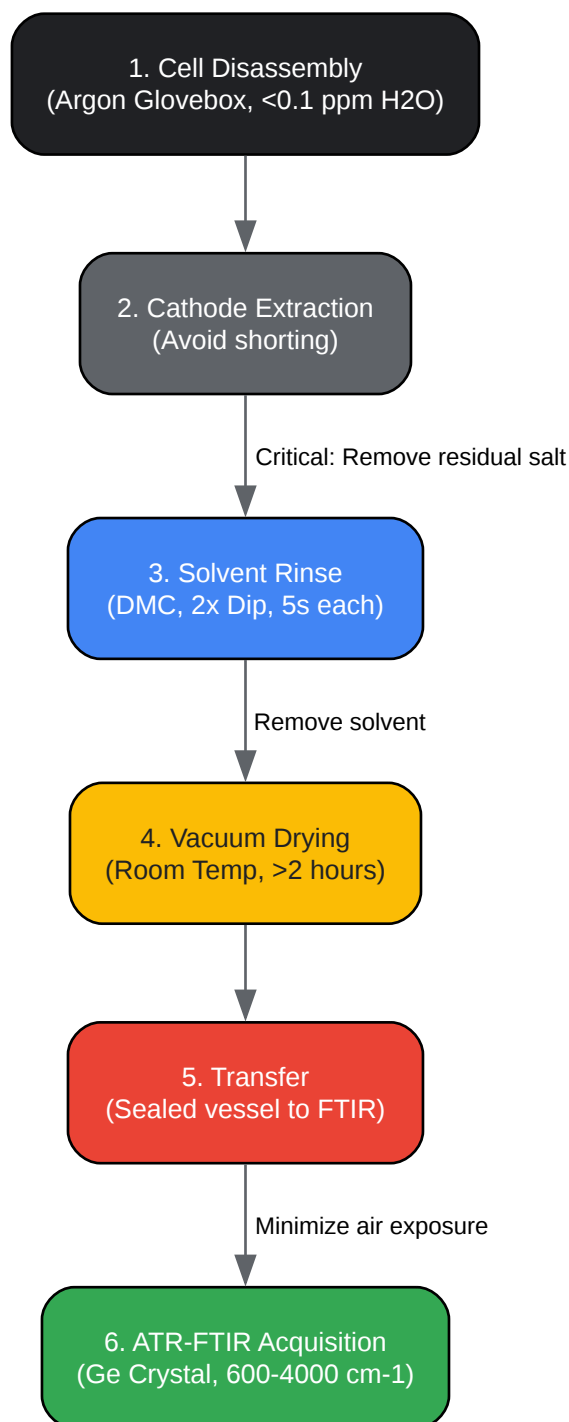
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Figure 1: Oxidative decomposition pathway of DTD leading to sulfate-rich CEI formation.

## Part 2: FTIR Characterization Methodology

The reliability of CEI characterization depends entirely on sample preparation. The CEI is nanometers thick and highly sensitive to moisture and washing protocols. The following protocol minimizes artifacts.

## Validated Workflow



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Figure 2: Step-by-step protocol for harvesting and characterizing cathode samples.

## Protocol Specifics (Self-Validating Steps)

- Rinsing Control: Use Dimethyl Carbonate (DMC).<sup>[1]</sup> Validation: If the spectrum shows excessive peaks at  $840\text{ cm}^{-1}$  (P-F bond from  $\text{LiPF}_6$ ), the rinse was insufficient. If the CEI signal is absent, the rinse was too aggressive.
- Atmosphere: CEI components like Lithium Alkyl Carbonates are hydrolytically unstable. Validation: Appearance of broad -OH stretching ( $3400\text{ cm}^{-1}$ ) indicates moisture contamination during transfer.
- Mode: Attenuated Total Reflectance (ATR) with a Germanium (Ge) crystal is preferred over Diamond for CEI due to Ge's higher refractive index, which lowers the penetration depth ( $\sim 0.6\text{ }\mu\text{m}$ ), enhancing surface sensitivity.

## Part 3: Comparative Analysis (DTD vs. Alternatives)

This section objectively compares the spectral fingerprints and electrochemical outcomes of DTD against a Baseline (Standard Electrolyte) and a competing sulfur additive (Prop-1-ene-1,3-sultone, PS).

### Spectral Fingerprint Analysis

The presence of DTD is confirmed by the emergence of sulfate/sulfite bands and the suppression of carbonate bands.

Table 1: Key FTIR Peak Assignments for CEI Characterization

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Origin	Trend with DTD
1350 - 1420	v(S=O) Asymmetric	Sulfate / Sulfone	DTD Oxidation	New / Strong
1150 - 1220	v(S=O) Symmetric	Sulfate (RO-SO <sub>2</sub> -OR)	DTD Polymerization	New / Strong
1750 - 1800	v(C=O)	Polycarbonates	EC/EMC Decomposition	Suppressed
1630 - 1650	v(C=O)	Lithium Alkyl Carbonates	Salt/Solvent Reaction	Suppressed
900 - 1000	v(S-O-C)	Alkyl Sulfate	DTD Ring Opening	Moderate
830 - 850	v(P-F)	LiPF <sub>6</sub> / LiPOxFy	Residual Salt	Constant (Control)

## Performance Correlation

The spectral data directly correlates with electrochemical performance. The "Suppressed" C=O peaks in the DTD sample indicate that the sulfate layer effectively blocks the electrolyte from continuous degradation.

Table 2: Comparative Performance Data (NCM811 Cathode, 4.5V Cutoff)

Metric	Baseline (1M LiPF <sub>6</sub> in EC/EMC)	With DTD (1 wt%)	With PS (1 wt%)	Mechanism Link
CEI Composition	Organic-rich (Alkyl Carbonates)	Inorganic-rich (Li <sub>2</sub> SO <sub>4</sub> , Poly-sulfates)	Inorganic-rich (Sulfonates)	DTD forms S=O species (FTIR 1200 cm <sup>-1</sup> )
Capacity Retention (200 Cyc)	~82%	~92%	~88%	Sulfate layer is more robust than carbonate layer
Interfacial Resistance (R <sub>ct</sub> )	High (Thick CEI)	Low (Thin, conductive CEI)	Moderate	Lower C=O intensity = Thinner organic layer
Gas Generation	High (CO <sub>2</sub> evolution)	Low	Moderate	DTD prevents solvent oxidation

## DTD vs. PS (The Sulfur Alternative)

While both DTD and PS introduce sulfur species (S=O peaks), DTD typically exhibits:

- Lower Impedance: DTD-derived CEI is often thinner and more ionically conductive than PS-derived layers.
- Peak Shifts: DTD sulfate peaks (S-O) are distinct from PS sulfonate peaks (S-C bonds). PS spectra will show C-S stretching bands (~700-800 cm<sup>-1</sup>) that are structurally different from the O-S-O core of DTD products.

## Part 4: Interpretation Guide & Troubleshooting

When analyzing your data, look for the "Sulfate-Carbonate Inversion":

- Positive Result: High intensity at 1150-1220 cm<sup>-1</sup> (Sulfate) AND Low intensity at 1750-1800 cm<sup>-1</sup> (Carbonate). This confirms DTD sacrificed itself to protect the solvent.

- Negative Result (Failure): High Carbonate peaks + Low Sulfate peaks. This suggests DTD was consumed by parasitic reactions at the anode (SEI) before it could passivate the cathode, or the concentration was insufficient.

## Common Artifacts

- Peak at  $1650\text{ cm}^{-1}$  (Broad): Often misidentified as alkyl carbonates. If broad, it is likely water (H-O-H bending) from air exposure. Action: Dry sample longer or improve transfer.
- Missing Peaks  $<800\text{ cm}^{-1}$ : If using a Diamond ATR/ZnSe crystal, the cutoff may hide low-wavenumber inorganic vibrations (Li-O, Li-F). Action: Use Ge crystal or Far-IR.

## References

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